The compound (4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)methanamine is a complex organic molecule that belongs to the class of amines. It features a piperazine ring, which is commonly found in various pharmaceutical compounds due to its ability to interact with biological targets. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
This compound can be classified as an amine due to the presence of an amino group (-NH2). More specifically, it can be categorized under aromatic amines because of its phenyl groups. Additionally, the presence of the piperazine moiety suggests potential uses in drug development, particularly as a scaffold for creating biologically active compounds.
The synthesis of (4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)methanamine typically involves several steps, including nucleophilic substitution reactions and possibly coupling reactions. The general approach includes:
The synthesis may require specific conditions such as controlled temperature and pressure, along with solvents like tetrahydrofuran or dimethylformamide, which facilitate the reaction between the nucleophile and electrophile. Reaction yields and purity are often assessed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy .
The structure indicates that this compound has both hydrophilic (due to the amino and ether groups) and hydrophobic (due to the phenyl rings) characteristics, which may influence its biological activity.
(4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)methanamine can participate in various chemical reactions:
Reactions involving this compound are typically monitored using techniques such as high-performance liquid chromatography or mass spectrometry to ensure that the desired products are formed in good yield and purity .
The mechanism of action for (4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)methanamine largely depends on its target within biological systems. Compounds containing piperazine often interact with neurotransmitter receptors or enzymes, influencing pathways related to mood regulation or other physiological processes.
Research indicates that piperazine derivatives can act as antagonists or agonists at various receptors, including serotonin and dopamine receptors, which are crucial in pharmacology for treating conditions like depression and anxiety .
Relevant analytical techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy provide insights into these properties by identifying functional groups and molecular interactions .
(4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)methanamine has potential applications in:
Research continues to explore its efficacy and safety profiles, contributing to advancements in medicinal chemistry .
(4-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)methanamine is a synthetically designed organic compound featuring a phenylmethanamine core linked via an ethoxy spacer to a 4-methylpiperazine moiety. Its molecular formula is C₁₄H₂₃N₃O, with a molecular weight of 249.36 g/mol. The structure integrates three key components:
The compound’s SMILES notation is NCC1=CC=C(OCCN2CCN(C)CC2)C=C1, reflecting the connectivity of these domains. Its logP (calculated) is approximately 1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration [2] [7]. Spectroscopic characterization includes:
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃N₃O |
| Molecular Weight | 249.36 g/mol |
| Hydrogen Bond Donors | 1 (amine group) |
| Hydrogen Bond Acceptors | 4 (N,O atoms) |
| logP (Predicted) | 1.8 |
| Rotatable Bonds | 7 |
Piperazine-containing phenylmethanamines emerged prominently in medicinal chemistry during the 1990s–2000s as researchers explored modular scaffolds for CNS-targeted agents. Early analogs like (2-(4-Methylpiperazin-1-yl)phenyl)methanamine (CAS: 655256-68-1) and [2-(4-Methylpiperazin-1-yl)cyclopentyl]methanamine (CAS: 1095572-53-4) demonstrated the pharmacophoric value of combining a basic piperazine with an arylalkylamine [2] [8]. These compounds were optimized to enhance:
The specific incorporation of the ethoxy linker in (4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)methanamine represented a strategic advancement over direct-attach scaffolds (e.g., (4-(4-Methylpiperazin-1-yl)phenyl)methanamine). This modification reduced steric hindrance and improved solubility, as evidenced by enhanced in vitro activity in serotonin/dopamine receptor screens conducted in the early 2010s [4] [7].
This compound serves as a versatile pharmacophore in multi-target drug design due to its dual-functional architecture:
Recent applications leverage its scaffold in dual-target inhibitors:
Table 2: Drug Design Applications of the Pharmacophore
| Application | Targets | Design Strategy |
|---|---|---|
| Kinase Inhibitors | GSK3β, JNK3 | Fusion with hinge-binding heterocycles |
| Autoimmune Therapeutics | RORγt, DHODH | Hybridization with sterol mimetics |
| Enzyme-Activated Prodrugs | SSAO | Structural analog synthesis |
The scaffold’s synthetic accessibility (SAscore: 2.8) further supports its utility in modular drug discovery [7].
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: